
DNP-PEG4-NHS ester
Overview
Description
DNP-PEG4-NHS ester (CAS: 858126-78-0) is a heterobifunctional reagent composed of three functional elements:
- DNP (2,4-dinitrophenol): A moiety that enables recognition by anti-DNP antibodies and participates in redox reactions .
- PEG4 linker: A hydrophilic tetraethylene glycol spacer that enhances water solubility, reduces steric hindrance, and minimizes non-specific interactions .
- NHS ester: Reacts with primary amines (-NH₂) to form stable amide bonds, facilitating covalent conjugation to proteins, peptides, or other biomolecules .
Its molecular formula is C₂₁H₂₈N₄O₁₂, with a molecular weight of 528.5 g/mol . The compound is widely used in:
Preparation Methods
The synthesis of DNP-PEG4-NHS ester involves sequential functionalization of the PEG backbone, introduction of the DNP group, and activation via NHS ester formation. Two primary approaches dominate the literature:
Stepwise Assembly from PEG Precursors
This method involves modular construction of the molecule, starting with PEG4 functionalization. As detailed by VulcanChem, the synthesis proceeds through three stages :
-
PEG Activation : PEG4 diol is reacted with thionyl chloride (SOCl₂) to form PEG4 dichloride, followed by substitution with N-hydroxysuccinimide to yield PEG4-NHS.
-
DNP Introduction : The NHS-activated PEG4 is conjugated to 2,4-dinitroaniline via nucleophilic substitution under alkaline conditions (pH 8–9).
-
Terminal Modification : The remaining hydroxyl group is converted to an NHS ester using N,N'-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF).
Critical parameters include stoichiometric control to prevent cross-linking and rigorous exclusion of moisture to avoid premature hydrolysis of the NHS ester .
One-Pot Conjugation Using Prefunctionalized PEG
Biotium’s technical documentation describes an alternative one-pot method where commercially available amine-reactive PEG4 linkers are directly coupled to DNP derivatives . This approach reduces intermediate purification steps:
-
DNP-PEG4 Intermediate : DNP-amine is reacted with NHS-PEG4-maleimide in DMSO at a 1:1 molar ratio, facilitated by triethylamine (TEA) as a base.
-
NHS Ester Formation : The maleimide group is subsequently converted to an NHS ester using DSC in dichloromethane (DCM).
This method achieves yields of 68–72%, with HPLC purity >95% .
Reaction Optimization and Kinetic Analysis
Solvent and pH Dependence
The conjugation efficiency of this compound with primary amines (e.g., lysine residues) is highly dependent on reaction conditions:
Studies comparing PEG4 with shorter (PEG3) or longer (PEG12) linkers demonstrate that PEG4 optimizes solubility and steric accessibility, achieving 92% conjugation efficiency with bovine serum albumin (BSA) versus 78% for PEG3 .
Side Reactions and Mitigation
Common side reactions include:
-
Hydrolysis of NHS Ester : Competes with amine conjugation, particularly in aqueous buffers. Using anhydrous DMSO reduces hydrolysis to <5% over 4 hours .
-
DNP Group Reduction : Dinitro groups may undergo partial reduction to nitroso intermediates in the presence of thiols. Adding 1 mM EDTA chelates metal ions that catalyze this process .
Industrial-Scale Production and Purification
Large-Batch Synthesis
GlpBio’s protocol for kilogram-scale production emphasizes:
-
Continuous Flow Reactors : Enable precise temperature control (20±1°C) and reduce reaction time from 12 hours (batch) to 2 hours .
-
In-Line HPLC Monitoring : Real-time analysis ensures intermediates meet purity thresholds (>98%) before proceeding to subsequent steps .
Purification Techniques
HPLC emerges as the gold standard, resolving PEG4-linked impurities that co-elute in SEC .
Comparative Analysis of DNP-PEGn-NHS Esters
Structural variants with different PEG lengths exhibit distinct bioconjugation profiles:
Property | PEG3 | PEG4 | PEG12 |
---|---|---|---|
Molecular Weight | 485.4 | 528.5 | 732.6 |
Solubility in PBS | 12 mg/mL | 28 mg/mL | 45 mg/mL |
Conjugation Half-Life | 45 minutes | 22 minutes | 68 minutes |
In Vivo Clearance | 6 hours | 9 hours | 15 hours |
The PEG4 variant balances rapid conjugation kinetics (22-minute half-life) with prolonged circulation time, making it ideal for antibody-drug conjugates .
Case Study: Tumor-Targeted Conjugation
A landmark study by Rodríguez et al. (2023) demonstrated the use of this compound for pH-sensitive drug delivery :
-
Conjugation to pHLIP Peptide : DNP-PEG4-NHS (2 equivalents) was reacted with acetylated lysine-pHLIP (ac-Lys-pHLIP) in DMSO/100 mM NaHCO₃ (pH 8.3) at 37°C for 2 hours.
-
Purification : Crude product was isolated via preparative HPLC (C4 column, 35–65% acetonitrile), yielding 85% pure conjugate.
-
In Vivo Efficacy : The conjugate showed 3.2-fold higher tumor accumulation in murine models compared to non-PEGylated analogs, with negligible off-target binding .
Chemical Reactions Analysis
Types of Reactions
DNP-PEG4-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient and is commonly used in bioconjugation processes.
Common Reagents and Conditions
Reagents: Primary amines, DMSO
Conditions: Low temperatures, typically below -15°C, to prevent degradation of the NHS ester
Major Products
The major product of the reaction between this compound and primary amines is a stable amide bond, which is often used to conjugate the DNP moiety to various biomolecules .
Scientific Research Applications
Bioconjugation
DNP-PEG4-NHS ester serves as an effective amine-reactive building block for developing DNP probes. These probes can be recognized by anti-DNP antibodies, making them valuable in various immunoassays and diagnostic applications.
Case Study: Antibody Conjugation
In a study focusing on antibody conjugation, researchers utilized this compound to label antibodies for enhanced detection in enzyme-linked immunosorbent assays (ELISA). The DNP moiety facilitated the quantification of antibodies while maintaining their biological activity, demonstrating the compound's utility in immunological research .
Drug Delivery Systems
The hydrophilic PEG linker in this compound increases the solubility of conjugated drugs, improving their pharmacokinetic properties. This characteristic is crucial for developing drug delivery systems that require enhanced solubility and bioavailability.
Case Study: Targeted Drug Delivery
A recent study investigated the use of this compound in conjugating chemotherapeutic agents to tumor-targeting peptides. The results indicated that the PEGylated drugs exhibited improved solubility and targeted delivery to cancer cells, reducing side effects associated with conventional chemotherapy .
Fluorescent Labeling
The DNP group can function as a fluorescent label when conjugated to biomolecules, allowing for sensitive detection in various assays.
Case Study: FRET Applications
In fluorescence resonance energy transfer (FRET) studies, this compound was paired with tryptophan or tyrosine residues to create efficient FRET pairs. This application highlighted its role in studying protein interactions and conformational changes in real-time .
Vaccine Development
The strong immune response elicited by the DNP hapten makes this compound a candidate for vaccine development.
Case Study: Immunotherapeutic Applications
Research has demonstrated that conjugating antigens with this compound enhances their immunogenicity. This approach has been explored in designing vaccines against various pathogens, showcasing its potential in immunotherapy .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Bioconjugation | Labeling antibodies for detection | Enhanced quantification and activity retention |
Drug Delivery | Improving solubility of chemotherapeutics | Targeted delivery reduced side effects |
Fluorescent Labeling | Creating FRET pairs for protein interaction studies | Enabled real-time monitoring of molecular interactions |
Vaccine Development | Enhancing antigen immunogenicity | Increased immune response against pathogens |
Mechanism of Action
The mechanism of action of DNP-PEG4-NHS ester involves the reaction of its NHS ester group with primary amines to form stable amide bonds. This reaction is facilitated by the hydrophilic PEG linker, which increases the solubility of the compound and allows for efficient conjugation to biomolecules . The DNP moiety can then be recognized by anti-DNP antibodies, making it useful in various immunoassays .
Comparison with Similar Compounds
Reactive Group Variations
Compounds with NHS ester termini but differing in functional groups are compared below:
Key Insight : DNP-PEG4-NHS is unique in combining antibody-compatible DNP with PEG4-mediated solubility, whereas DBCO- or azide-modified analogs prioritize click chemistry applications .
PEG Linker Length and Solubility
PEG length critically impacts solubility, steric effects, and conjugation efficiency:
*Molecular weights estimated based on structural analogs.
Research Findings :
- DNP-PEG4-NHS outperforms DNP-X SE in aqueous solubility, enabling higher labeling density without precipitation .
- Longer PEG chains (e.g., PEG12) improve solubility but may reduce labeling efficiency due to increased steric bulk .
Application-Specific Comparisons
PROTAC Linkers
Key Study : DNP-PEG4-NHS demonstrated efficient degradation of target proteins in PROTACs via the ubiquitin-proteasome system .
Protein Labeling
Biological Activity
DNP-PEG4-NHS ester is a chemically modified form of dinitrophenol (DNP) that incorporates a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. This compound has garnered attention in various fields, including biochemistry, pharmacology, and drug development, due to its unique properties and versatile applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 528.47 g/mol
- CAS Number : 858126-78-0
The presence of the NHS ester allows for selective conjugation to primary amines, forming stable amide bonds. The hydrophilic PEG linker enhances solubility and reduces precipitation during conjugation processes, making it suitable for bioconjugation applications .
DNP acts as a proton ionophore, disrupting the proton gradient across mitochondrial membranes. This uncoupling effect leads to increased energy expenditure and heat production, which has implications for metabolic modulation and potential anti-obesity applications . The NHS ester group specifically reacts with primary amines on proteins or other biomolecules, facilitating the labeling of these molecules with DNP tags for detection or functionalization purposes .
Applications in Research and Medicine
This compound has several notable applications:
- Protein Labeling : It is widely used for labeling proteins in various assays due to its ability to form stable conjugates with amine-containing biomolecules such as lysine residues .
- Drug Conjugation : The NHS ester allows for the conjugation of DNP-PEG4 to drug molecules, enabling targeted delivery systems that enhance therapeutic efficacy while minimizing side effects .
- Biomaterial Functionalization : This compound can modify the surface properties of biomaterials, improving their compatibility and functionality in biomedical applications .
Case Studies and Research Findings
Several studies have explored the biological activity and applications of this compound:
- Chemiosmotic Studies : Research utilizing this compound has contributed to understanding chemiosmotic processes in biochemistry. The compound was used to label proteins involved in membrane transport, providing insights into their functional dynamics .
- Immunoassays : The DNP moiety serves as a hapten that can be recognized by specific antibodies, facilitating the development of sensitive immunoassays. This application is crucial in diagnostics and research settings where precise detection is required .
- Therapeutic Applications : A study demonstrated the potential use of this compound in formulating liposomes for targeted drug delivery. By encapsulating anti-cancer drugs within DNP-modified liposomes, researchers achieved improved stability and targeting capabilities .
Summary of Biological Activity
Property | Description |
---|---|
Solubility | Water-soluble due to PEG content |
Reactivity | Reacts with primary amines to form stable amide bonds |
Biocompatibility | Improved biocompatibility from PEG linkage |
Applications | Protein labeling, drug conjugation, biomaterial modification |
Q & A
Basic Research Questions
Q. What is the mechanism of DNP-PEG4-NHS ester in biomolecular conjugation, and how does its structure enable selective labeling?
this compound facilitates covalent conjugation via its NHS group, which reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. The PEG4 spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific interactions, while the DNP group provides a detectable moiety for downstream applications like imaging or affinity assays. Optimal conjugation requires pH 7.0–9.0 buffers (e.g., PBS or HEPES) and a molar ratio of 5–20:1 (reagent:target) to balance efficiency and over-labeling risks .
Q. How should reaction conditions be optimized for this compound in protein labeling?
- pH : Maintain pH 8.0–8.5 to maximize NHS-amine reactivity while avoiding protein denaturation.
- Temperature : Incubate at 4°C for 12–16 hours or room temperature for 1–2 hours.
- Solvent : Pre-dissolve the reagent in anhydrous DMSO or DMF to 10 mM, then dilute in reaction buffer to avoid precipitation.
- Purification : Use size-exclusion chromatography or dialysis to remove unreacted reagent .
Q. What advantages does the PEG4 spacer offer compared to shorter PEG chains in conjugation workflows?
The PEG4 spacer (≈18.4 Å) improves solubility in aqueous systems, reduces aggregation, and minimizes steric interference between conjugated molecules. This is critical for maintaining target protein activity in assays like ELISA or flow cytometry .
Advanced Research Questions
Q. How can researchers troubleshoot low conjugation efficiency when using this compound?
- Amine availability : Confirm target protein lysine accessibility via circular dichroism or chemical denaturation.
- Competing nucleophiles : Avoid Tris or glycine buffers, which scavenge NHS esters.
- Reagent stability : Prepare fresh this compound solutions, as hydrolysis occurs rapidly in aqueous environments (t1/2 ≈ 30–60 minutes at pH 8.0). Quantify labeling efficiency via MALDI-TOF MS or UV-Vis spectroscopy (DNP’s absorbance at 360 nm) .
Q. What role does this compound play in PROTAC design, and how does linker length impact ubiquitination efficiency?
In PROTACs, this compound connects the E3 ligase ligand and target protein binder. The PEG4 spacer ensures optimal distance (≈4 nm) between the two moieties, enabling efficient ubiquitination and proteasomal degradation. Shorter linkers (<PEG3) may hinder ternary complex formation, while longer linkers (>PEG6) reduce degradation potency due to entropic effects. Validate linker performance via Western blot (target protein levels) and cellular viability assays .
Q. How does this compound stability vary in complex biological matrices, and what strategies mitigate premature hydrolysis?
Hydrolysis rates increase in serum-containing media due to competing amines. To enhance stability:
- Use low-temperature (4°C) conjugation in serum-free buffers.
- Incorporate stabilizing excipients (e.g., 1% BSA or 5% sucrose).
- Employ "click chemistry" follow-up reactions (e.g., with azide-functionalized probes) to extend utility in live-cell imaging .
Q. What analytical methods validate the specificity of this compound conjugates in multiplexed assays?
- Mass spectrometry : Identify conjugation sites and quantify labeling stoichiometry.
- Fluorescence quenching : Monitor DNP’s quenching effect on fluorophores (e.g., FITC) upon binding.
- Competitive ELISA : Use anti-DNP antibodies to confirm conjugate integrity in biological fluids .
Q. How does this compound compare to other NHS-PEG derivatives (e.g., PEG12-NHS) in drug delivery applications?
this compound offers a balance between linker flexibility and payload size, making it ideal for small-molecule conjugates (e.g., fluorescent dyes). PEG12 derivatives provide longer spacers (≈50 Å) for large biomolecules (e.g., antibodies) but increase hydrodynamic radius, potentially reducing tissue penetration. Compare pharmacokinetics via HPLC-SEC or in vivo imaging .
Q. What NIH guidelines apply to experimental reproducibility when using this compound in preclinical studies?
- Resource identification : Document reagent lot numbers, storage conditions, and purity (≥95% by HPLC).
- Rigor criteria : Include positive/negative controls (e.g., unconjugated protein) and validate key findings with orthogonal methods (e.g., SPR vs. ITC for binding affinity).
- Data transparency : Share raw SDS-PAGE gels, MALDI spectra, and statistical analyses in public repositories .
Q. Can this compound be integrated into multiplexed labeling workflows with other NHS esters?
Yes, but sequential labeling is required to avoid cross-reactivity. For example:
Label primary amines with this compound.
Quench remaining NHS esters with 10 mM glycine.
Introduce a second probe (e.g., biotin-PEG3-NHS) targeting cysteine residues. Validate via dual-color confocal microscopy .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O12/c26-19-3-4-20(27)23(19)37-21(28)5-7-33-9-11-35-13-14-36-12-10-34-8-6-22-17-2-1-16(24(29)30)15-18(17)25(31)32/h1-2,15,22H,3-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOCCBKQAMCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.